(S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate is a complex organic compound notable for its unique structural features, including a pyrrolidine ring and an imidazole moiety. Its molecular formula is , and it has a molecular weight of approximately 337.42 g/mol. The presence of a tert-butyl group enhances its lipophilicity, which may contribute to its biological activity and potential applications in medicinal chemistry.
This compound falls under the category of organic compounds, specifically those containing nitrogen heterocycles. It is classified as a pyrrolidine derivative with an imidazole functional group, which may influence its reactivity and interactions in biological systems. The compound is synthesized through multi-step organic reactions that require careful optimization to achieve high yields and purity .
The synthesis of (S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate typically involves several key steps:
Each step requires careful control of reaction conditions to optimize yield and minimize by-products .
The molecular structure of (S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can be described as follows:
The three-dimensional arrangement of these groups affects the compound's reactivity and biological activity .
(S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate can engage in various chemical reactions due to its functional groups:
These reactions are crucial for exploring the compound's potential as a pharmaceutical agent .
The mechanism of action for (S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate involves interaction with biological targets such as proteins or enzymes. Preliminary studies suggest that it may modulate specific pathways related to cell signaling or metabolic processes.
Key findings indicate that this compound could exhibit significant biological activity, potentially acting as an inhibitor or modulator in various therapeutic contexts. Understanding these mechanisms is essential for evaluating its pharmacodynamics and pharmacokinetics .
The physical and chemical properties of (S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate include:
These properties play a vital role in determining its behavior in biological systems and its suitability for various applications .
(S)-tert-Butyl 2-(5-(4-ethynylphenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate has potential applications in scientific research, particularly in medicinal chemistry:
The pyrrolidine ring system provides critical three-dimensional structural diversity essential for selective target engagement in therapeutic agents. Unlike planar aromatic systems, pyrrolidine’s saturated nature and sp³-hybridization confer distinct advantages:
Table 1: Molecular Descriptors of Pyrrolidine vs. Related Scaffolds
| Descriptor | Cyclopentane | Pyrrole | Pyrrolidine |
|---|---|---|---|
| Dipole Moment (D) | 0.073 | 2.930 | 1.411 |
| Log Po/w | 3.000 | 0.750 | 0.459 |
| Log S | -2.642 | -0.175 | 0.854 |
| PSA (Ų) | 0 | 13.96 | 16.46 |
| H-Bond Donors | 0 | 1.0 | 1.0 |
| H-Bond Acceptors | 0 | 0.5 | 1.5 |
These properties underpin pyrrolidine’s prevalence in clinical agents, including kinase inhibitors (e.g., nilotinib) and antimicrobials. In the target compound, the N-Boc-protected pyrrolidine serves dual roles: conferring stereochemical precision for target selectivity and providing a synthetic handle for downstream functionalization [3] [6].
The 4-ethynylphenyl moiety appended to the imidazole ring confers tailored electronic and steric properties essential for modulating biological interactions:
Table 2: Bioactive Imidazole Analogs Featuring 4-Ethynylphenyl Modifications
| Compound | Target | Biological Activity | Reference |
|---|---|---|---|
| Imidazole-oxadiazole hybrid | EGFR | IC₅₀ = 1.21 µM (MCF-7); microtubule disruption | [2] |
| Imidazole-pyrazole hybrid | Aurora A kinase | GI₅₀ = 0.63 µM (MDA-MB-231); G2/M phase arrest | [2] |
| Plinabulin-derived hybrid | β-tubulin | IC₅₀ = 7.3 µM (HCT116) | [2] |
These features collectively position the 4-ethynylphenyl-imidazole unit as a versatile pharmacophore for intercepting oncogenic signaling pathways through targeted hybrid design.
The tert-butyloxycarbonyl (Boc) group has evolved as the protection strategy of choice for nitrogen-rich heterocycles, balancing stability with deprotection kinetics:
Table 3: Industrial Supply Specifications for Target Compound
| Supplier | Catalog Number | Purity | Pack Sizes | Price Range |
|---|---|---|---|---|
| ChemScene LLC | CIAH998D86D6 | ≥96% | 100 mg, 250 mg, 1 g | Undisclosed |
| MSE Supplies | CM4113-CM4115 | ≥96% | 100 mg, 250 mg, 1 g | Undisclosed |
| AiFChem | ACZVRI504 | ≥95% | 100 mg, 250 mg, 1 g | Verify captcha |
The evolution of Boc chemistry facilitated access to key precursors like "(S)-tert-Butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate" (CAS# 1007882-04-3), where bromine serves as a Sonogashira cross-coupling site for ethynyl introduction—demonstrating the protective group’s compatibility with palladium-catalyzed reactions [8]. This synthetic flexibility underpins the scaffold’s utility in generating targeted libraries for oncology screening campaigns.
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8